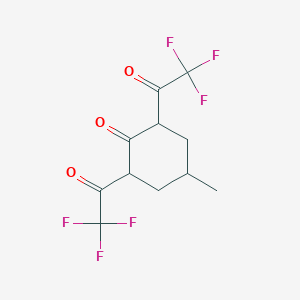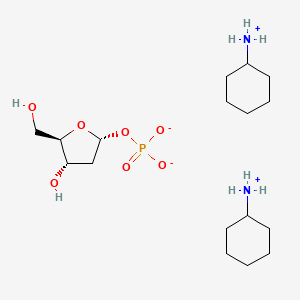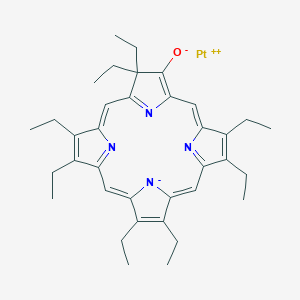
platinum(II) octaethylporphyrin ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(II) octaethylporphyrin ketone is a platinum porphyrin compound characterized by the presence of a 2-keto group and eight ethyl substituents. Its molecular formula is C36H44N4OPt, and it has a molecular weight of approximately 743.85 Da . This compound is known for its luminescent properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum(II) octaethylporphyrin ketone typically involves the reaction of octaethylporphyrin with a platinum(II) salt. One common method includes the use of platinum(II) chloride in the presence of a base, such as sodium methoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate complex, which is then oxidized to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(II) octaethylporphyrin ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions are common, where the platinum center can exchange ligands with other donor molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
Wissenschaftliche Forschungsanwendungen
Platinum(II) octaethylporphyrin ketone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which platinum(II) octaethylporphyrin ketone exerts its effects is primarily through its ability to interact with molecular oxygen. In the presence of oxygen, the compound undergoes quenching of its luminescence, which can be measured to determine oxygen concentration . Additionally, its photophysical properties allow it to generate reactive oxygen species upon light activation, making it useful in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum(II) octaethylporphyrin: Similar in structure but lacks the 2-keto group, affecting its reactivity and luminescent properties.
Platinum(II) tetraphenylporphyrin: Another platinum porphyrin compound with phenyl groups instead of ethyl groups, leading to different solubility and electronic properties.
Uniqueness
Platinum(II) octaethylporphyrin ketone is unique due to its combination of a platinum center with a porphyrin ring and a 2-keto group. This structure imparts distinct photophysical properties, making it highly effective in applications such as oxygen sensing and photodynamic therapy .
Eigenschaften
IUPAC Name |
3,3,7,8,12,13,17,18-octaethylporphyrin-23-id-2-olate;platinum(2+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPOGYJJFLIBKP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C4(CC)CC)[O-])C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)C(=C3CC)CC)CC.[Pt+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4OPt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
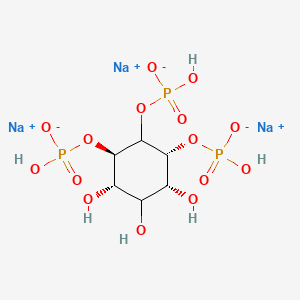
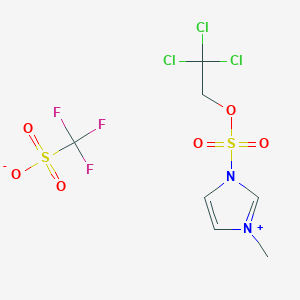
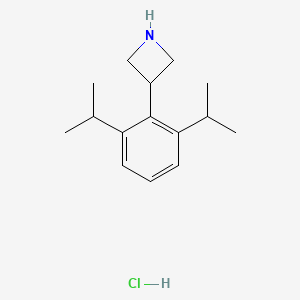
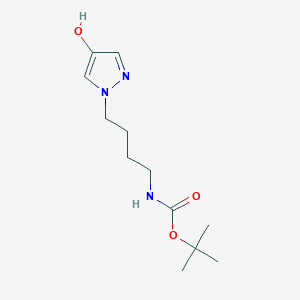
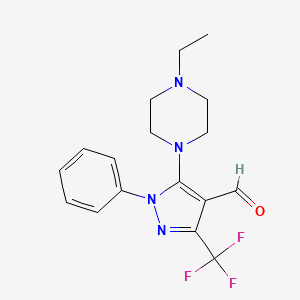
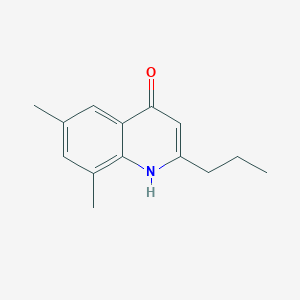

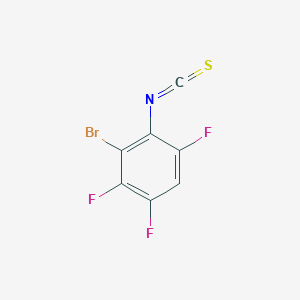
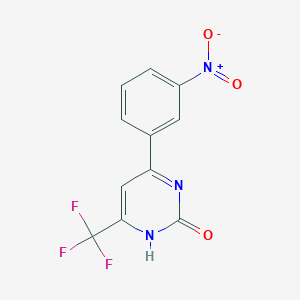
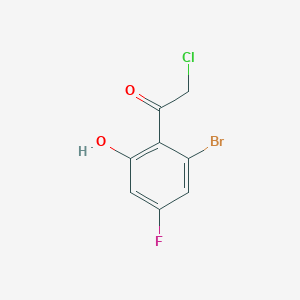
![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)

